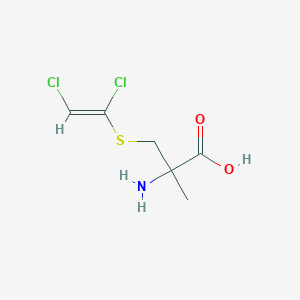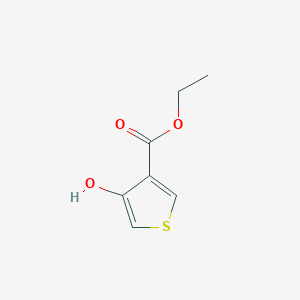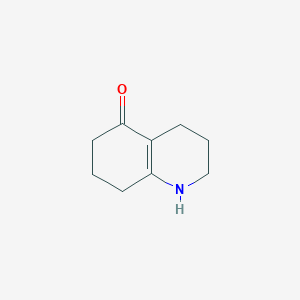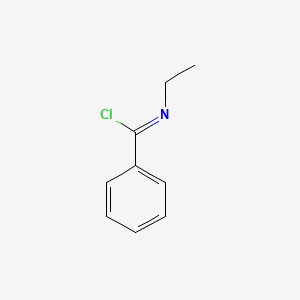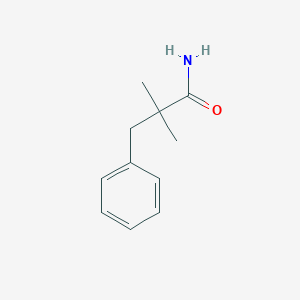
2,2-Dimethyl-3-phenylpropanamide
説明
2,2-Dimethyl-3-phenylpropanamide is a chemical compound that is commonly used in scientific research. It is also known as DMPPA and has the chemical formula C12H17NO. This compound is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
Novel Synthetic Approaches
- Ring Enlargement via Amidinium-Intermediates : A study demonstrates the use of 2,2-Dimethyl-3-phenylpropanamide in the ring enlargement of 2H-Azirine-3-methyl(phenyl)amines, leading to the synthesis of 2,3-Dihydro-1,3,3-trimethylindol-2-one. This process involves successive treatments with various chemicals, showcasing a new approach in organic synthesis (Mekhael et al., 2002).
Chemoselective Reactions
- Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines : Research highlights the chemoselectivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines. These findings can be significant in the development of new chemical entities (Hajji et al., 2002).
Pharmaceutical Research
- Functionalized Amino Acid Derivatives for Anticancer Agents : An exploration into the synthesis of functionalized amino acid derivatives related to 2,2-Dimethyl-3-phenylpropanamide has shown promising results in designing new anticancer agents. Specific compounds demonstrated notable cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Crystal Structure Analysis
- Analysis of Crystal Structures : The crystal structure of various derivatives of 2,2-Dimethyl-3-phenylpropanamide has been determined, contributing to the understanding of molecular interactions and stability in the solid state (Kolev et al., 1995).
Synthesis of Polyamides and Polyimides
- New Polyamides and Polyimides Derivation : The synthesis of new polyamides and polyimides derived from 2,2-Dimethyl-3-phenylpropanamide highlights its utility in creating materials with distinct physical properties, including solubility and stability at high temperatures (Liaw et al., 1998).
Antioxidant Potential and Toxicological Studies
- Evaluation of Antioxidant and Toxicological Properties : A derivative of 2,2-Dimethyl-3-phenylpropanamide showed significant antioxidant activities but also indicated potential genotoxic and mutagenic effects in vivo, suggesting the need for further investigation into its pharmacological properties (Meinerz et al., 2010).
Applications in Agricultural Chemistry
- Larvicidal Properties in Pest Control : The study of carboxamide derivatives of 2,2-Dimethyl-3-phenylpropanamide has been conducted to assess their effectiveness as larvicides against mosquito larvae, offering potential applications in pest control (Taylor et al., 1998).
特性
IUPAC Name |
2,2-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEOSECSPZDGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597810 | |
| Record name | 2,2-Dimethyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101518-61-0 | |
| Record name | 2,2-Dimethyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



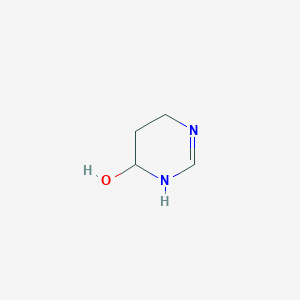
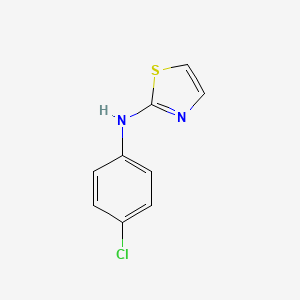
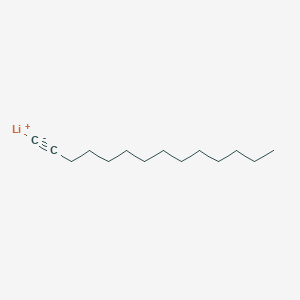
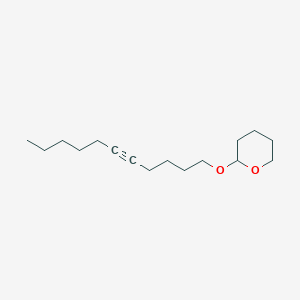
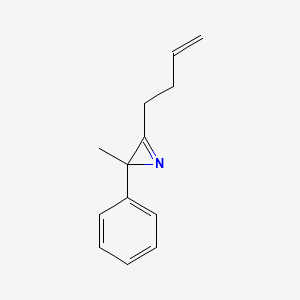
![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)
![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)
![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)
![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)
